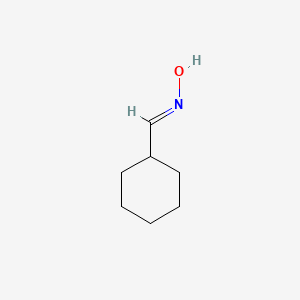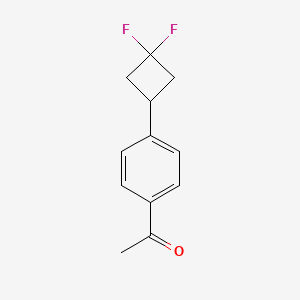
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the reaction of a suitable cyclobutyl precursor with a fluorinating agent to introduce the difluoro groups.
Coupling with Phenyl Ring: The difluorocyclobutyl intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl ring and ethanone group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3,3-Difluorocyclobutyl)ethanone: This compound lacks the phenyl ring, which can significantly alter its chemical and biological properties.
1-(4-(3,3-Difluorocyclohexyl)phenyl)ethanone: The presence of a cyclohexyl group instead of a cyclobutyl group can affect the compound’s steric and electronic properties.
1-(4-(3,3-Difluorocyclopropyl)phenyl)ethanone: The smaller cyclopropyl group can lead to different reactivity and binding characteristics compared to the cyclobutyl group.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C12H12F2O |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
1-[4-(3,3-difluorocyclobutyl)phenyl]ethanone |
InChI |
InChI=1S/C12H12F2O/c1-8(15)9-2-4-10(5-3-9)11-6-12(13,14)7-11/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
DCISTGJBKYSPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


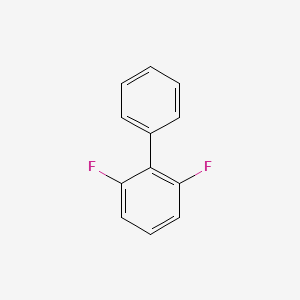
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
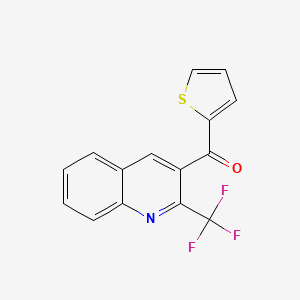
![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
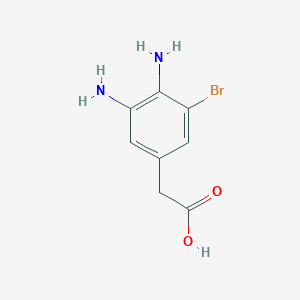
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
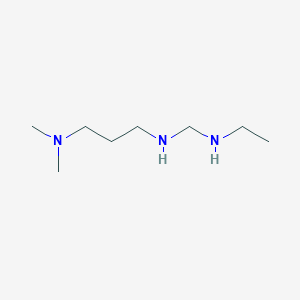
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
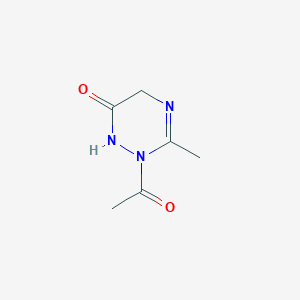
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
